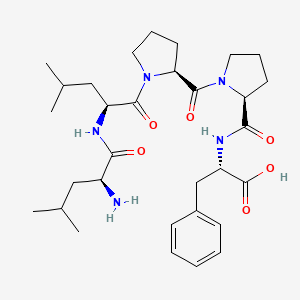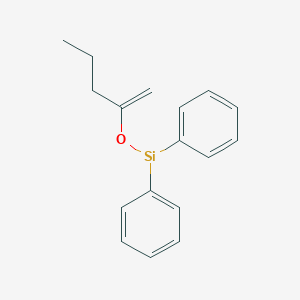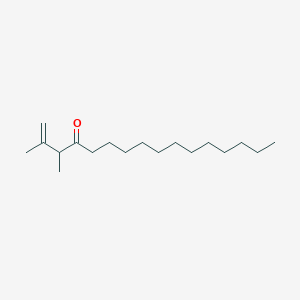![molecular formula C17H16ClFN2O6 B14192470 3-[2-(4-Chlorophenyl)-2-oxoethyl]-5'-deoxy-5'-fluorouridine CAS No. 918815-00-6](/img/structure/B14192470.png)
3-[2-(4-Chlorophenyl)-2-oxoethyl]-5'-deoxy-5'-fluorouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-Chlorophenyl)-2-oxoethyl]-5’-deoxy-5’-fluorouridine is a synthetic compound that combines a fluorinated uridine derivative with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Chlorophenyl)-2-oxoethyl]-5’-deoxy-5’-fluorouridine typically involves the following steps:
Starting Materials: The synthesis begins with 5’-deoxy-5’-fluorouridine and 4-chlorophenylacetic acid.
Formation of Intermediate: The 4-chlorophenylacetic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Coupling Reaction: The acid chloride is then reacted with 5’-deoxy-5’-fluorouridine in the presence of a base such as triethylamine (TEA) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and purification systems such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Chlorophenyl)-2-oxoethyl]-5’-deoxy-5’-fluorouridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) to modify the ketone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(4-Chlorophenyl)-2-oxoethyl]-5’-deoxy-5’-fluorouridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral agent due to its structural similarity to nucleosides.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Potential use in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-Chlorophenyl)-2-oxoethyl]-5’-deoxy-5’-fluorouridine involves its incorporation into DNA or RNA, leading to the disruption of nucleic acid synthesis. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerase and ribonucleotide reductase, which are crucial for DNA synthesis and repair.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known anticancer agent that inhibits thymidylate synthase.
4-Chlorophenylacetic Acid: Used in the synthesis of various pharmaceuticals.
5’-Deoxy-5’-fluorouridine: A nucleoside analog with antiviral properties.
Uniqueness
3-[2-(4-Chlorophenyl)-2-oxoethyl]-5’-deoxy-5’-fluorouridine is unique due to its combined structural features, which allow it to interact with multiple biological targets
Properties
CAS No. |
918815-00-6 |
|---|---|
Molecular Formula |
C17H16ClFN2O6 |
Molecular Weight |
398.8 g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)-2-oxoethyl]-1-[(2R,3R,4S,5S)-5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H16ClFN2O6/c18-10-3-1-9(2-4-10)11(22)8-21-13(23)5-6-20(17(21)26)16-15(25)14(24)12(7-19)27-16/h1-6,12,14-16,24-25H,7-8H2/t12-,14-,15-,16-/m1/s1 |
InChI Key |
UKDMHHNDYKJSRA-DTZQCDIJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)CN2C(=O)C=CN(C2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CF)O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CF)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-aMino-1-Methyl-](/img/structure/B14192390.png)
![3-[(1R,2S,5S)-3-Oxo-8-oxabicyclo[3.2.1]octan-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14192398.png)
![2-[3-(9,9'-Spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B14192410.png)
![2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-(diphenylphosphanyl)pyridine](/img/structure/B14192411.png)


![N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide](/img/structure/B14192424.png)
![1,8-Dimethyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14192434.png)
![Cyclohexanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]-](/img/structure/B14192442.png)


![Morpholine, 4-[1-(2-thienyl)cycloheptyl]-](/img/structure/B14192478.png)
![Cyclohexanecarboxamide, N-[(3S)-hexahydro-2-oxo-1H-azepin-3-yl]-](/img/structure/B14192483.png)
